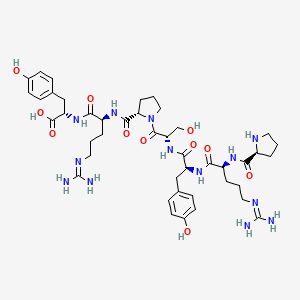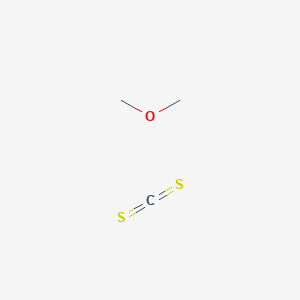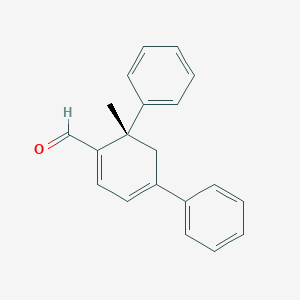
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, tyrosine, and serine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then coupled sequentially using peptide coupling reagents such as HATU or EDCI. The final deprotection step yields the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.
Reduction: The compound can be reduced at specific sites, altering its structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific amino acid derivatives and coupling reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction can yield modified peptides with altered biological activity .
科学研究应用
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery system or as a therapeutic agent itself
作用机制
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application .
相似化合物的比较
Similar Compounds
L-Prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-threonyl-L-lysine: Similar in structure but contains threonine and lysine instead of serine and tyrosine.
L-Phenylalanylglycyl-L-prolyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithine:
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
874655-14-8 |
|---|---|
分子式 |
C43H63N13O11 |
分子量 |
938.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H63N13O11/c44-42(45)49-18-2-6-29(51-35(60)28-5-1-17-48-28)36(61)53-31(21-24-9-13-26(58)14-10-24)38(63)55-33(23-57)40(65)56-20-4-8-34(56)39(64)52-30(7-3-19-50-43(46)47)37(62)54-32(41(66)67)22-25-11-15-27(59)16-12-25/h9-16,28-34,48,57-59H,1-8,17-23H2,(H,51,60)(H,52,64)(H,53,61)(H,54,62)(H,55,63)(H,66,67)(H4,44,45,49)(H4,46,47,50)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI 键 |
WGAGXQTVUKIIRU-NXBWRCJVSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)


![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
